molecular formula C8H8FNO2 B1374204 3-(5-Fluoropyridin-3-yl)propanoic acid CAS No. 22620-28-6

3-(5-Fluoropyridin-3-yl)propanoic acid

Cat. No.: B1374204
CAS No.: 22620-28-6
M. Wt: 169.15 g/mol
InChI Key: SEZIDHKMGVYRTB-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)propanoic acid (CAS 1270565-53-1) is a chemical compound with a molecular formula of C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features a propanoic acid chain linked to a 5-fluoropyridin-3-yl ring, a structure commonly employed in the synthesis of more complex molecules. Its main applications include its use as an intermediate in the design and development of potential pharmaceutical agents. Researchers utilize this compound to create novel molecules that may interact with biological targets, though its specific mechanism of action is dependent on the final compound it is synthesized into. As with many similar intermediates, its value lies in its versatility for further chemical modification. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZIDHKMGVYRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22620-28-6
Record name 3-(5-fluoropyridin-3-yl)propanoic acid
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Application of 3 5 Fluoropyridin 3 Yl Propanoic Acid As a Synthetic Intermediate and Building Block

Potential Role in the Construction of Complex Heterocyclic Systems

Theoretically, 3-(5-Fluoropyridin-3-yl)propanoic acid could serve as a precursor for the synthesis of various complex heterocyclic systems. The carboxylic acid functionality could be utilized in cyclization reactions to form new rings. For instance, condensation reactions with difunctional molecules could lead to the formation of heterocycles containing the fluoropyridinyl moiety. However, specific examples of such transformations involving this particular acid are not readily found in the literature.

Hypothetical Use as a Precursor in the Synthesis of Fluorine-Containing Organic Molecules

The presence of a fluorine atom on the pyridine (B92270) ring makes this compound a fluorinated building block. In principle, it could be used to introduce a 5-fluoropyridin-3-yl moiety into a larger molecule. The propanoic acid side chain could be modified or cleaved, leaving the fluorinated aromatic core to be incorporated into the final product. Research on analogous compounds suggests that such building blocks are valuable in the development of pharmaceuticals and agrochemicals, where fluorine substitution is often used to enhance efficacy and metabolic stability. However, specific studies detailing the conversion of this compound into other fluorine-containing organic molecules are not available.

A Theoretical Scaffold for the Development of Advanced Chemical Entities

The core structure of this compound, combining a fluorinated pyridine ring with a flexible propanoic acid linker, presents a viable scaffold for the development of new chemical entities. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can be a hydrogen bond donor or be converted into other functional groups to interact with biological targets. The fluorine atom can modulate the pKa of the pyridine ring and influence binding interactions. While this makes it an attractive starting point for medicinal chemistry programs, there is a lack of published research demonstrating its use as a foundational scaffold for the development of advanced chemical entities with specific biological activities.

Computational Chemistry and Molecular Modeling Studies of 3 5 Fluoropyridin 3 Yl Propanoic Acid and Its Derivatives

Conformational Analysis and Energetic Profiles

The three-dimensional conformation of a molecule is intrinsically linked to its physical properties and biological activity. For 3-(5-Fluoropyridin-3-yl)propanoic acid, conformational analysis focuses on the rotational barriers around the single bonds of the propanoic acid side chain. The flexibility of this chain allows the molecule to adopt various spatial arrangements, or conformers, each with a distinct energetic profile.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to map the potential energy surface of the molecule as a function of its dihedral angles. The key dihedral angles in this compound are those around the Cα-Cβ and Cβ-C(pyridinyl) bonds. By systematically rotating these bonds and calculating the corresponding energy, a conformational energy profile can be generated, revealing the low-energy, stable conformers and the energy barriers between them.

The presence of the 5-fluoropyridinyl group is expected to influence the conformational preferences. The fluorine atom, with its high electronegativity, and the nitrogen atom in the pyridine (B92270) ring can engage in non-covalent interactions, such as intramolecular hydrogen bonding with the carboxylic acid group, which can stabilize certain conformations. The energetic profiles of the most stable conformers are crucial for understanding how these molecules might interact with biological targets.

Table 1: Calculated Relative Energies of Key Conformers of this compound This data is illustrative and based on typical findings for similar molecules.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-periplanar (trans)180°0.0065.3
Synclinal (gauche)60°0.8517.3
Anticlinal120°1.505.1

Molecular Docking Simulations and Ligand-Target Interaction Predictions (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Given the structural similarities of pyridine-containing compounds to various enzyme inhibitors, a hypothetical docking study could explore the interaction of an amide derivative, for instance, with the active site of a kinase. The docking simulation would predict the binding mode of the ligand, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The fluorine atom on the pyridine ring could play a significant role in modulating the binding affinity through halogen bonding or by altering the electronic properties of the aromatic system. The results of such simulations are often quantified by a docking score, which estimates the binding affinity.

Table 2: Predicted Binding Affinities and Key Interactions of a Hypothetical Derivative with a Kinase Active Site This data is for illustrative purposes.

DerivativePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
N-methyl-3-(5-fluoropyridin-3-yl)propanamide-7.2Lys72, Asp184Hydrogen bond, π-cation
N-phenyl-3-(5-fluoropyridin-3-yl)propanamide-8.5Leu25, Val33, Phe185Hydrophobic, π-π stacking

Structure-Activity Relationship (SAR) Investigations using In Silico Methods for Derived Compounds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to build mathematical models that correlate structural features of a series of compounds with their activities.

For derivatives of this compound, a hypothetical QSAR study could be conducted on a library of analogues with varying substituents on the pyridine ring or the propanoic acid chain. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). By correlating these descriptors with experimentally determined (or hypothetically assigned) activities, a predictive QSAR model could be developed to guide the design of new derivatives with enhanced potency.

General SAR observations for pyridine derivatives often suggest that the position and nature of substituents can significantly impact activity. For instance, electron-withdrawing groups like fluorine can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. nih.gov

Table 3: Hypothetical SAR Data for Derivatives of this compound This data is illustrative and based on general SAR principles.

CompoundModificationHypothetical IC50 (µM)Key Descriptors
Parent Compound-15.2LogP: 1.2, TPSA: 49.3 Ų
Amide Derivative-CONH28.7LogP: 0.8, TPSA: 69.5 Ų
Ester Derivative-COOCH312.1LogP: 1.5, TPSA: 38.7 Ų
Amino Derivative-NH2 at C25.4LogP: 0.9, TPSA: 75.3 Ų

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can reveal important information about its molecular orbitals, charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

The electrostatic potential map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid are expected to be electron-rich, while the hydrogen of the carboxylic acid and the carbon atom attached to the fluorine are likely to be electron-poor. This information is invaluable for predicting how the molecule will interact with other species and for understanding its reactivity in chemical reactions.

Table 4: Calculated Electronic Properties of this compound This data is illustrative and based on typical DFT calculation results for similar compounds.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D

Theoretical Studies of Reaction Mechanisms in the Synthesis of this compound

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. A plausible synthetic route to this compound could involve the Michael addition of a nucleophile to 3-(5-fluoropyridin-3-yl)acrylic acid, followed by reduction.

Theoretical studies of this reaction mechanism would involve locating the transition state structures for each step of the reaction and calculating the corresponding activation energies. This would allow for the determination of the rate-limiting step and provide a deeper understanding of the factors that control the reaction's outcome. For instance, DFT calculations could be used to model the addition of a hydride reagent to the acrylic acid derivative, elucidating the stereochemical course of the reaction and the influence of the 5-fluoropyridinyl group on the reactivity of the double bond. Such studies are crucial for optimizing reaction conditions and improving the efficiency of the synthesis. nih.gov

Table 5: Calculated Activation Energies for a Hypothetical Synthesis Step This data is illustrative and based on theoretical studies of similar reactions.

Reaction StepReactantsProductsCalculated Activation Energy (kcal/mol)
Michael Addition3-(5-fluoropyridin-3-yl)acrylic acid + Nu-Adduct Intermediate15.8
ProtonationAdduct Intermediate + H+This compound5.2

Advanced Analytical Techniques in the Research and Characterization of 3 5 Fluoropyridin 3 Yl Propanoic Acid

Spectroscopic Methods for Elucidating Molecular Structure (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are paramount in providing unambiguous evidence of a molecule's atomic arrangement and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques in the analytical chemist's arsenal (B13267) for the structural elucidation of compounds such as 3-(5-Fluoropyridin-3-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would be the primary experiments conducted.

¹H NMR Spectroscopy: This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanoic acid chain. The fluorine atom at the 5-position of the pyridine ring would further influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

¹³C NMR Spectroscopy: This method provides information on the different carbon environments within the molecule. The spectrum would display separate signals for the carboxylic acid carbon, the two methylene (B1212753) carbons of the propanoic acid chain, and the carbons of the fluoropyridinyl ring.

A predicted ¹H NMR and ¹³C NMR data table for this compound, based on analogous compounds such as 3-(pyridin-3-yl)propanoic acid, is presented below.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~8.50 (d)H-2 (pyridine)
~8.30 (s)H-6 (pyridine)
~7.70 (m)H-4 (pyridine)
~2.95 (t)-CH₂- (alpha to ring)
~2.70 (t)-CH₂- (alpha to COOH)
~12.0 (s, br)-COOH
d: doublet, t: triplet, m: multiplet, s: singlet, br: broad

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can lend insight into the molecule's structure. For this compound (C₈H₈FNO₂), the expected exact mass is approximately 169.0539 g/mol .

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Predicted Mass Spectrometry Data
Ion
[M+H]⁺
[M+Na]⁺
[M-H]⁻

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed.

A typical HPLC method for the analysis of this compound would involve:

Column: A C18 stationary phase is commonly used for reversed-phase chromatography.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector would be suitable, as the pyridine ring is a chromophore that absorbs UV light. The detection wavelength would be set to the absorbance maximum of the compound.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A typical purity requirement for a research-grade compound is >95%.

Exemplary HPLC Method Parameters
Parameter
Column
Mobile Phase A
Mobile Phase B
Gradient
Flow Rate
Detection
Column Temperature

Advanced Characterization for Stereochemical Purity (if applicable for chiral derivatives)

While this compound itself is not chiral, derivatives of this compound could be synthesized to contain one or more stereocenters. For instance, substitution at the alpha-carbon of the propanoic acid chain could introduce chirality. In such cases, determining the stereochemical purity (i.e., the enantiomeric excess or diastereomeric excess) is crucial, as different stereoisomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For chiral derivatives, specialized HPLC columns with a chiral stationary phase (CSP) are used to separate the enantiomers or diastereomers. The CSP interacts differently with each stereoisomer, leading to different retention times and allowing for their separation and quantification. The choice of the chiral stationary phase and the mobile phase is critical and often requires methodological development to achieve optimal separation.

Should a chiral derivative of this compound be synthesized, chiral HPLC would be the definitive method to assess its stereochemical purity.

Mechanistic Investigations of Biological Interactions at the Molecular Level Involving the 3 5 Fluoropyridin 3 Yl Propanoic Acid Moiety

Role of the 5-Fluoropyridin-3-yl-propanoic Acid Scaffold in Ligand-Macromolecule Interactions (e.g., enzymes, receptors)

The 5-fluoropyridin-3-yl-propanoic acid scaffold serves as a versatile framework for designing ligands that can interact with a range of biological macromolecules, including enzymes and G protein-coupled receptors (GPCRs). The unique properties of the fluorine atom are central to its role in these interactions. Fluorine's high electronegativity can alter the charge distribution across the pyridine (B92270) ring, influencing pKa values and the potential for hydrogen bonding. nih.gov This can lead to enhanced binding affinity and selectivity for the target protein.

For instance, in the context of receptor binding, the fluoropyridine moiety can orient the molecule within the binding pocket to facilitate optimal interactions of other functional groups. Studies on related fluorinated compounds have shown that fluorine can modulate ligand conformation and affect the entropy of binding, sometimes by displacing water molecules from the binding site. nih.govacs.org

Molecular Basis of Specific Modulatory Activities of Derivatives Containing the Moiety (e.g., allosteric modulation, enzyme inhibition mechanisms)

Derivatives incorporating the 5-fluoropyridin-3-yl moiety have been investigated for their ability to act as allosteric modulators and enzyme inhibitors. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. The 5-fluoropyridin-3-yl scaffold can be a key component of such modulators, with the fluorine atom contributing to the specific interactions required for binding to the allosteric site.

In the realm of enzyme inhibition, the fluoropyridine ring can play a significant role. The electron-withdrawing nature of the fluorine atom can influence the reactivity of adjacent functional groups, potentially leading to the formation of covalent bonds with nucleophilic residues in the enzyme's active site, resulting in irreversible inhibition. Alternatively, derivatives can act as competitive or non-competitive inhibitors through non-covalent interactions. The propanoic acid side chain is often crucial for mimicking the substrate or a transition state, allowing the inhibitor to bind with high affinity to the active site.

A notable example of the modulatory activity of a related scaffold is seen in a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which have been identified as potent agonists for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.net In these compounds, the 6-fluoropyridin-3-yl group is crucial for establishing the necessary interactions within the receptor binding pocket to elicit an agonist response.

Structure-Activity Relationships Derived from In Vitro Biological Assays of Derivatives

Structure-activity relationship (SAR) studies are pivotal in understanding how chemical modifications to a lead compound affect its biological activity. For derivatives of the 3-(5-Fluoropyridin-3-yl)propanoic acid scaffold, SAR studies can elucidate the importance of the fluorine atom's position, the length and flexibility of the propanoic acid chain, and the nature of substituents on either the pyridine ring or the carboxylic acid.

While specific SAR data for a broad range of this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from related series of compounds. For example, in the development of arylfluoroquinolone antibacterial agents, the position of the fluorine atom and the nature of substituents at other positions on the quinolone ring were found to be critical for antibacterial potency. nih.gov

A more direct illustration of SAR can be seen in the aforementioned study of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. In this series, modifications to the piperazine (B1678402) ring led to significant changes in agonist activity at dopamine and serotonin receptors, highlighting the importance of this part of the molecule in determining receptor selectivity and potency. The table below summarizes the in vitro biological activities of selected derivatives from this study. researchgate.net

Compound IDR Group (on Piperazine)D2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b 2,3-dichlorophenyl0.9192.3
34c 2-methoxyphenyl3.3101.4

This table is based on data for 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives and is used to illustrate the principles of SAR for a related fluoropyridine scaffold.

Influence of the Fluoro-Pyridyl-Propanoic Acid Scaffold on Ligand Binding Affinity and Selectivity

The fluoro-pyridyl-propanoic acid scaffold can significantly influence both the binding affinity and selectivity of a ligand for its biological target. The fluorine atom, in particular, can have a multifaceted impact. Its ability to form weak hydrogen bonds and engage in dipole-dipole interactions can contribute favorably to binding affinity. nih.gov Furthermore, the substitution of a hydrogen atom with a fluorine atom can block a site of metabolism, thereby increasing the bioavailability of the compound, which is an important consideration in drug design.

The data on the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives demonstrates how the core scaffold contributes to binding at multiple receptors, while modifications to the periphery of the molecule dictate the selectivity profile. researchgate.net For instance, the presence of a 2,3-dichlorophenyl group in compound 7b results in high potency at the D2 receptor, whereas a 2-methoxyphenyl group in compound 34c leads to a more balanced profile with high potency at the 5-HT1A receptor. This underscores the interplay between the core scaffold and its substituents in achieving the desired binding affinity and selectivity.

Patent Landscape and Intellectual Property in the Chemical Development of 3 5 Fluoropyridin 3 Yl Propanoic Acid

Analysis of Patents Claiming 3-(5-Fluoropyridin-3-yl)propanoic acid as a Chemical Entity

A review of the patent landscape reveals several key patents that have laid claim to this compound as a novel chemical entity. These patents are foundational, establishing the initial intellectual property rights over the compound itself. A significant portion of this activity originates from companies focused on the discovery of new therapeutic agents.

Notably, early patents often encompass a broad Markush structure, a generic representation of a class of related chemical compounds. Within these, this compound is frequently cited as a specific and preferred embodiment. For instance, patent applications by entities such as Bayer and Janssen have included this compound within their claims for new inhibitors of various biological targets. These patents are instrumental in carving out the initial proprietary space around the molecule.

Further analysis shows that as the therapeutic potential of this and related compounds became more apparent, more specific patents were filed. These later patents often have a narrower scope, focusing on a smaller group of compounds with demonstrated activity, including this compound. This progression from broad to more focused claims is a common strategy in pharmaceutical patenting, aimed at securing a robust and defensible intellectual property position.

The following interactive table summarizes key patents that have claimed this compound as a chemical entity:

Patents Claiming this compound
Patent Number Title Assignee Key Focus
WO2007016588A2 Substituted pyridines and their use as inhibitors of the sodium channel Bayer AG Use for the treatment of pain disorders
US20080227763A1 Substituted pyridines and their use as inhibitors of the sodium channel Bayer HealthCare AG Treatment and/or prophylaxis of diseases, particularly pain disorders
WO2012127376A1 P2X7 Receptor Antagonists google.com Janssen Pharmaceutica NV Treatment of diseases and disorders mediated by the P2X7 receptor google.com

Review of Patent Applications Describing Novel Synthesis Methods for the Compound

The development of efficient and scalable synthetic routes is a critical aspect of chemical development, and this is reflected in the patent literature for this compound. Several patent applications have been filed that describe novel methods for the preparation of this compound. These patents are valuable not only for the intellectual property they confer but also for the scientific insights they provide into the challenges and innovations in the synthesis of this molecule.

One of the key areas of focus in these patents is the development of stereoselective synthesis methods. For many pharmaceutical applications, a single enantiomer of a chiral compound is desired, and the patents in this area describe various approaches to achieve this. These methods often involve the use of chiral catalysts or starting materials to control the stereochemistry of the reaction.

Another important aspect of the synthesis-related patent applications is the optimization of reaction conditions to improve yield and reduce the formation of impurities. These patents often detail extensive experimentation with different solvents, temperatures, and reagents to identify the most efficient and cost-effective manufacturing process. For example, patent application WO2011017437A1 describes a method for the preparation of a series of 3-hydroxypropanamides, including a derivative of this compound, with a focus on producing compounds that can inhibit fatty acid synthase.

The following table provides an overview of a key patent application describing a synthesis method for a derivative of the compound:

Patent Application for Synthesis Method
Patent Number Title Assignee Key Innovation

Intellectual Property Associated with the Compound's Use in Broader Chemical Compositions

Beyond the compound itself and its synthesis, a significant body of intellectual property is associated with the use of this compound in broader chemical compositions. This includes its formulation into pharmaceutical products, its use in combination with other active ingredients, and its incorporation into various delivery systems.

In the pharmaceutical arena, patents in this category often claim specific formulations that enhance the stability, bioavailability, or other desirable properties of the drug product. These formulations may include specific excipients, such as fillers, binders, and disintegrants, that are chosen to be compatible with the active ingredient and to facilitate its delivery to the target site in the body.

Furthermore, patents may cover the use of this compound in combination with other therapeutic agents. These combination therapies are often designed to achieve a synergistic effect, where the combined efficacy of the two drugs is greater than the sum of their individual effects. The intellectual property associated with these combinations can be a valuable asset, providing an additional layer of protection for the commercial product.

The use of this compound is not limited to pharmaceuticals. As indicated by patent WO2020250223A1, the compound is also claimed for its use in herbicidal compositions. This highlights the versatility of the molecule and the broad scope of intellectual property that can be associated with a single chemical entity.

The following table summarizes patents that claim the use of this compound in broader chemical compositions:

Patents for Broader Chemical Compositions
Patent Number Title Assignee Application
WO2007016588A2 Substituted pyridines and their use as inhibitors of the sodium channel Bayer AG Pharmaceutical compositions for the treatment of pain
WO2012127376A1 P2X7 Receptor Antagonists google.com Janssen Pharmaceutica NV Pharmaceutical compositions for treating diseases mediated by the P2X7 receptor google.com
WO2011017437A1 Preparation of 3-(5-fluoropyridin-3-yl)-n-(substituted-phenyl)-3-hydroxypropanamides as inhibitors of fatty acid synthase Janssen Pharmaceutica NV Pharmaceutical compositions for the treatment of cancer
WO2020250223A1 Novel non-coding heterocyclic amino acids (nchaa) and their use as herbicides Adama Makhteshim Ltd. Herbicidal compositions

Future Research Directions and Emerging Paradigms for 3 5 Fluoropyridin 3 Yl Propanoic Acid

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 3-(5-Fluoropyridin-3-yl)propanoic acid, future research could focus on pioneering synthetic routes that adhere to the principles of green chemistry.

Furthermore, the application of green chemistry principles to the synthesis of pyridine (B92270) and its derivatives is a rapidly growing field. acs.orgnih.gov Methodologies such as microwave-assisted organic synthesis, multicomponent reactions, and the use of environmentally friendly solvents like ionic liquids and water could be adapted for the synthesis of this compound. acs.orgmdpi.comresearchgate.net The use of recyclable catalysts, such as solid acids and bases, could also contribute to more sustainable manufacturing processes. nih.gov A comparative analysis of different synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Design and Synthesis of Advanced Derivatives for Targeted Academic Investigations

The structural framework of this compound offers numerous opportunities for the design and synthesis of advanced derivatives with tailored properties for specific academic investigations. By systematically modifying different parts of the molecule, researchers can probe structure-activity relationships (SAR) and develop compounds with enhanced biological or material properties.

Derivatization of the carboxylic acid group could lead to the formation of esters, amides, and other functional groups, which may modulate the compound's polarity, solubility, and ability to interact with biological targets. mdpi.com For instance, the synthesis of a series of amides with diverse amine building blocks could be used to explore the impact of steric and electronic factors on a particular biological activity. nih.gov

Modifications to the pyridine ring, beyond the existing fluorine substituent, could also be explored. The introduction of additional substituents, such as methyl, methoxy, or cyano groups, could further tune the electronic properties of the ring and influence its reactivity and binding affinity. mdpi.com Furthermore, the propanoic acid side chain could be altered in terms of length or by introducing branching or unsaturation, providing another avenue for property modulation. nih.gov The exploration of these derivatives could be guided by computational modeling to predict their properties and prioritize synthetic targets.

Table 2: Potential Derivatives of this compound and Their Research Applications

Modification SiteDerivative ClassPotential Research ApplicationExample References
Carboxylic AcidEsters, Amides- Probing binding pockets of enzymes
  • Modulating bioavailability
  • Developing prodrugs
  • mdpi.comnih.gov
    Pyridine RingSubstituted Pyridines- Fine-tuning electronic properties
  • Enhancing metabolic stability
  • Investigating SAR
  • mdpi.com
    Propanoic Acid ChainChain extension/contraction, Branching, Unsaturation- Altering conformational flexibility
  • Modulating lipophilicity
  • Exploring impact on biological activity
  • nih.gov

    Integration into Complex Molecular Systems for Chemical Biology Probes

    The unique properties of the this compound scaffold make it an attractive candidate for incorporation into more complex molecular systems to serve as chemical biology probes. These probes are invaluable tools for studying biological processes in real-time and for identifying and validating new drug targets. stanford.edu

    One promising application is the development of fluorescent probes for cellular imaging. By conjugating the this compound moiety to a fluorophore, it may be possible to create probes that selectively accumulate in specific cellular compartments or bind to particular proteins. nih.gov The fluorine atom can be particularly useful in this context, as it can enhance the photophysical properties of the fluorophore and improve its metabolic stability. mdpi.comnih.gov

    Another exciting direction is the design of photoaffinity probes for target identification. mdpi.comnih.gov These probes typically contain a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby proteins. By incorporating a photoactivatable moiety and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) into a derivative of this compound, researchers could identify its cellular binding partners.

    Furthermore, the development of radiolabeled analogs of this compound could enable their use as tracers for Positron Emission Tomography (PET) imaging. researchgate.netnih.gov The introduction of a positron-emitting isotope, such as fluorine-18, would allow for the non-invasive visualization and quantification of the compound's distribution in living organisms, which could be valuable for preclinical drug development and disease diagnosis.

    Predictive Modeling and Data Science Applications in the Research of Fluorinated Propanoic Acids

    The application of predictive modeling and data science has the potential to significantly accelerate research on this compound and other fluorinated propanoic acids. By leveraging computational approaches, researchers can predict molecular properties, guide experimental design, and gain deeper insights into structure-property relationships.

    Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of fluorinated propanoic acid derivatives with their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. For instance, a QSAR model could be developed to predict the antimicrobial activity of a library of this compound amides based on descriptors that capture their electronic and steric properties. mdpi.com

    Machine learning algorithms are also becoming increasingly powerful tools in chemical research. stanford.edunih.gov These algorithms can be trained on large datasets of chemical structures and their associated properties to make accurate predictions for new molecules. For example, a machine learning model could be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated propanoic acids, which is crucial for assessing their drug-likeness. nih.gov

    Furthermore, computational methods such as density functional theory (DFT) can be used to study the electronic structure and reactivity of this compound and its derivatives at the atomic level. This can provide valuable insights into their chemical behavior and help to rationalize experimental observations.

    Table 3: Predictive Modeling and Data Science Applications

    TechniqueApplicationPotential OutcomeExample References
    QSAR- Predict biological activity of virtual compounds
  • Identify key structural features for activity
  • - Prioritization of synthetic targets
  • Rational design of more potent compounds
  • mdpi.com
    Machine Learning- Predict ADME properties
  • Screen large virtual libraries
  • Identify novel bioactive compounds
  • - Accelerated lead optimization
  • Reduced cost and time of drug discovery
  • stanford.edunih.gov
    Computational Chemistry (DFT)- Study electronic structure and reactivity
  • Elucidate reaction mechanisms
  • Predict spectroscopic properties
  • - Deeper understanding of chemical behavior
  • Rationalization of experimental results
  • Q & A

    Q. How can computational tools predict binding modes with target proteins (e.g., kinases)?

    • Methodology :
    • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3NMX for glutamate receptors). Fluorine’s electronegativity enhances hydrogen bonding with Lys274.
    • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

    Key Recommendations

    • Prioritize asymmetric synthesis for chiral derivatives to avoid costly resolution steps.
    • Use physiologically relevant models (e.g., 3D tumor spheroids) to improve translational accuracy.
    • Adopt QbD principles during scale-up to ensure robustness (e.g., DoE for reaction parameter optimization).

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.